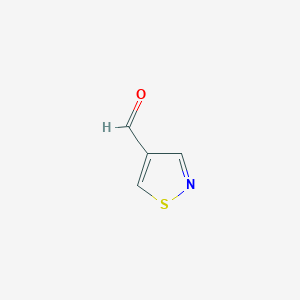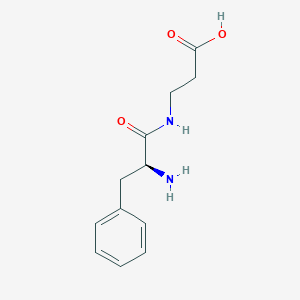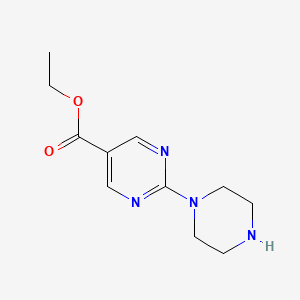
Isotiazol-4-carbaldehído
Descripción general
Descripción
Isothiazole-4-carbaldehyde is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that contains nitrogen and sulfur atoms . The isothiazole ring is unsaturated and features an S-N bond .
Synthesis Analysis
Isothiazoles are produced by oxidation of enamine-thiones . A simple, rapid, and eco-friendly synthesis of isothiazoles has been developed for the first time, which involves the use of ammonium thiocyanate . A valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .Molecular Structure Analysis
The molecular formula of Isothiazole-4-carbaldehyde is C4H3NOS . It is structurally related to isothiazole . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis
Isothiazoles exhibit a broad range of useful properties which prompted researchers to study the synthesis and chemical transformations of its derivatives . A detailed mechanistic explanation of the isothiazole formation reaction is clearly explained by control experiments .Physical And Chemical Properties Analysis
Isothiazole-4-carbaldehyde has a molar mass of 113.138 Da . More detailed physical and chemical properties could not be found in the retrieved sources.Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas: Agentes antimicrobianos
Los derivados del Isotiazol-4-carbaldehído se han estudiado por su potencial como agentes antimicrobianos. El anillo de tiazol es un motivo común en muchos fármacos antimicrobianos, como la sulfatiazol . La modificación de los compuestos a base de tiazol puede conducir a nuevas moléculas con potentes actividades antimicrobianas, lo cual es crucial en la lucha contra las bacterias resistentes a los fármacos.
Investigación contra el cáncer
Los derivados del tiazol, incluidos los que tienen la estructura de this compound, han mostrado promesa en la investigación contra el cáncer. Compuestos como la tiazofurina, que contienen un grupo tiazol, se han utilizado en el tratamiento del cáncer . La investigación sobre el this compound podría conducir al desarrollo de nuevos fármacos contra el cáncer con mayor eficacia y menos efectos secundarios.
Aplicaciones antifúngicas
El this compound y sus derivados también exhiben propiedades antifúngicas. Los fármacos antifúngicos como la abafungina se basan en la estructura del tiazol . La exploración del this compound en este campo podría contribuir al desarrollo de nuevos medicamentos antifúngicos, en particular para tratar infecciones fúngicas sistémicas.
Propiedades neuroprotectoras
Los derivados del tiazol se han asociado con propiedades neuroprotectoras. Esto incluye tratamientos potenciales para enfermedades neurodegenerativas como la enfermedad de Alzheimer . El this compound podría ser un compuesto clave en la síntesis de fármacos que ayudan a proteger las células neuronales y mejorar las funciones cognitivas.
Aplicaciones antiinflamatorias y analgésicas
Las actividades antiinflamatorias y analgésicas de los derivados del tiazol los convierten en candidatos para el desarrollo de nuevos medicamentos para el alivio del dolor. El this compound podría utilizarse para crear fármacos que manejen eficazmente el dolor sin los efectos adversos asociados con algunos analgésicos actuales .
Propiedades antioxidantes
El this compound se ha investigado por sus propiedades antioxidantes. Los antioxidantes son importantes para proteger las células del estrés oxidativo, que puede conducir a enfermedades crónicas. Los derivados del tiazol han mostrado potencial en esta área, lo que podría conducir al desarrollo de nuevas terapias antioxidantes .
Aplicaciones agrícolas: Agroquímicos
Más allá de las aplicaciones médicas, los derivados del this compound se pueden utilizar en la síntesis de agroquímicos. Estos compuestos pueden desempeñar un papel en el desarrollo de nuevos pesticidas o herbicidas, contribuyendo a una mayor productividad agrícola y seguridad alimentaria .
Mecanismo De Acción
Target of Action
Isothiazole-4-carbaldehyde, like other thiazole derivatives, has been found to interact with a variety of biological targets. One such target is the oxysterol binding protein (PcORP1) . This protein plays a crucial role in the regulation of lipid metabolism and cellular signaling pathways .
Mode of Action
It is believed to interact with its targets, such as pcorp1, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in the normal functioning of these proteins, thereby affecting the physiological processes they regulate .
Biochemical Pathways
Isothiazole-4-carbaldehyde, as part of the thiazole family, is known to affect various biochemical pathways. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and other drug molecules . .
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of Isothiazole-4-carbaldehyde, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of Isothiazole-4-carbaldehyde on molecular and cellular processes require further investigation.
Safety and Hazards
Direcciones Futuras
Isothiazoles are significant in the field of heterocyclic compounds as they are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . The synthesis of 5-acylhydrazine derivatives of ethyl 3-methyl-4-isothiazolo-carboxylate and their transformations under alcoxides influence have been described and presented .
Propiedades
IUPAC Name |
1,2-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-2-4-1-5-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRYEXYOMXENNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433664 | |
| Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
822-54-8 | |
| Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)












